![molecular formula C19H15Cl2N5O B3036126 3-(2,4-Dichlorophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline CAS No. 338977-91-6](/img/structure/B3036126.png)
3-(2,4-Dichlorophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline
Overview
Description
Triazoloquinazoline is a fused heterocyclic nucleus, formed by the fusion of two fundamental heterocyclic moieties; triazole and quinazoline . They are known to have a wide range of applications as synthetic intermediates and promising pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds often involves aromatic nucleophilic substitution . For example, a mixture of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine, the appropriate 3-(substituted benzylideneamino)-5-mercapto-1H-1,2,4-triazoles, and anhydrous potassium carbonate in DMF was stirred overnight .Molecular Structure Analysis
The molecular structure of these compounds often involves a five-membered triazole ring fused with a six-membered quinazoline ring . This structure allows for specific interactions with different target receptors .Scientific Research Applications
Anticancer Activity
- Quinazoline derivatives, including similar compounds to 3-(2,4-Dichlorophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline, have demonstrated significant anticancer activity. For instance, a study found that a quinazoline derivative acted cytotoxically on human tumor cell lines like HeLa, indicating its potential as an anticancer drug (Jantová et al., 2006).
Antimicrobial Activity
- Some derivatives of quinazoline, closely related to the compound , have been tested for antibacterial and antifungal effects. Studies have shown that certain quinazoline derivatives exhibit broad antimicrobial activity, particularly against bacteria like B. subtilis and S. aureus, and fungi such as C. tropicalis (Jantová et al., 2008).
Photophysical Properties
- Amino-[1,1′]-biphenyl-containing 3-aryl-[1,2,4]triazolo[4,3-c]quinazoline derivatives have been synthesized for their fluorescent properties. These compounds, which include variations of the base quinazoline structure, emit a broad range of wavelengths and display high fluorescent quantum yields (Kopotilova et al., 2023).
Antibacterial Effects
- Structural analogues of quinazoline have been investigated for their antibacterial effects. Studies have shown that certain derivatives, including those with morpholino and chlorophenyl groups, demonstrate significant antibacterial activity, especially against E. coli and P. mirabilis (Jantová et al., 2008).
Antitoxoplasmosis Effect
- Quinazoline derivatives have been evaluated for their antitoxoplasmosis effect. These compounds, including derivatives of the triazoloquinazoline class, showed efficacy in causing structural deformity of Toxoplasma gondii, playing a role in preventing the entry of these organisms into host cells (El-Tombary et al., 1999).
H1-antihistaminic Activity
- Some derivatives of triazoloquinazoline, structurally similar to the compound , have been synthesized and tested for H1-antihistaminic activity. These compounds showed significant protective effects against histamine-induced bronchospasm in animal models (Alagarsamy et al., 2015).
Mechanism of Action
properties
IUPAC Name |
4-[3-(2,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N5O/c20-12-5-6-13(15(21)11-12)17-23-24-18-14-3-1-2-4-16(14)22-19(26(17)18)25-7-9-27-10-8-25/h1-6,11H,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNVRPBZVYOCAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C4=NN=C(N42)C5=C(C=C(C=C5)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.